molecular formula C24H28N2O5 B11643339 Butan-2-yl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Butan-2-yl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11643339
M. Wt: 424.5 g/mol
InChI Key: MIOOAMWSMFSTJQ-UHFFFAOYSA-N
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Description

Butan-2-yl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a benzyloxy-substituted aromatic aldehyde with a methoxy-substituted aromatic amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which Butan-2-yl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butan-2-yl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

butan-2-yl 4-(4-methoxy-3-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H28N2O5/c1-5-15(2)31-23(27)21-16(3)25-24(28)26-22(21)18-11-12-19(29-4)20(13-18)30-14-17-9-7-6-8-10-17/h6-13,15,22H,5,14H2,1-4H3,(H2,25,26,28)

InChI Key

MIOOAMWSMFSTJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C

Origin of Product

United States

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